![molecular formula C31H23N5O4S B11625722 2-[(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11625722.png)
2-[(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
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Overview
Description
This compound belongs to a class of heterocyclic molecules featuring fused thiazolo-triazole and pyrazole moieties. Its structure includes a planar thiazolo[3,2-b][1,2,4]triazol-6-one core conjugated with a phenylpyrazole substituent and an allyloxy group at the para position of the phenyl ring. The Z-configuration of the methylene bridge between the pyrazole and thiazolo-triazole units is critical for maintaining planarity and electronic conjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to construct a specific part of the molecule. For instance, the synthesis might start with the preparation of the pyrazole ring, followed by the formation of the thiazole ring, and finally the attachment of the allyloxy and phenyl groups. Each step would require specific reagents and conditions, such as:
Pyrazole formation: This might involve the reaction of a hydrazine derivative with a diketone.
Thiazole formation: This could involve the cyclization of a thioamide with a haloketone.
Final assembly: The final steps might involve coupling reactions, such as Suzuki or Heck coupling, to attach the various aromatic groups.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like bromine (Br2) or sodium hydride (NaH) could be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions used, but might include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
This compound could have a range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways, particularly those involving the targets of the pyrazole and thiazole moieties.
Medicine: As a potential drug candidate, particularly if it shows activity against specific biological targets.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular assays.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Crystallographic Properties
Key structural analogs differ in substituents on the phenylpyrazole and thiazolo-triazole systems. For example:
- Planarity and Conjugation : The target compound’s allyloxy group causes less steric hindrance compared to bulkier substituents like 4-fluorobenzyloxy , preserving planarity critical for π-π stacking and electronic delocalization .
- Crystallographic Behavior : Isostructural analogs (e.g., ) exhibit triclinic symmetry with two independent molecules per asymmetric unit, suggesting similar packing motifs despite substituent differences.
Electronic and Reactivity Profiles
- Electron-Withdrawing/Donating Effects: The allyloxy group (electron-donating via oxygen lone pairs) contrasts with electron-withdrawing groups like fluorine in or thioxo in , modulating redox potentials and nucleophilic reactivity .
- Solubility and Stability: The acetate ester in the target compound enhances solubility in polar aprotic solvents compared to non-esterified analogs (e.g., ), though hydrolysis susceptibility may limit stability in aqueous environments .
Biological Activity
The compound 2-[(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate is a complex organic molecule with potential biological activities. Its structure incorporates various pharmacologically relevant moieties, including a pyrazole ring and thiazole derivatives, which are known for their diverse biological effects. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C31H25N5O4S, and its structure can be broken down into several key components:
Component | Description |
---|---|
Pyrazole | A five-membered ring contributing to anti-inflammatory properties. |
Thiazole | A sulfur-containing heterocycle known for antimicrobial activity. |
Acetate Group | Enhances solubility and may influence biological activity. |
Research indicates that compounds with similar structural features often exhibit their biological activities through the inhibition of specific enzymes or pathways. For instance, the pyrazole moiety is frequently associated with inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Anti-inflammatory Effects
One of the primary areas of interest for this compound is its potential anti-inflammatory activity. Studies have shown that pyrazole derivatives can selectively inhibit COX-II, leading to reduced inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study:
A recent study tested a series of pyrazole-based compounds for their COX-II inhibitory activity. The most potent compound exhibited an IC50 value of 0.52 µM against COX-II, demonstrating significant efficacy compared to standard NSAIDs like Celecoxib (IC50 = 0.78 µM) .
Antimicrobial Activity
Another potential biological activity of this compound is its antimicrobial properties. Thiazole derivatives are well-documented for their ability to combat various bacterial and fungal infections.
Research Findings:
In vitro studies have indicated that thiazole-containing compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antioxidant Properties
The presence of phenolic groups in the structure suggests potential antioxidant capabilities. Antioxidants are vital in neutralizing free radicals and reducing oxidative stress, which is linked to numerous chronic diseases.
Data Table: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
---|---|---|
Test Compound | 85 | 25 |
Standard Ascorbic Acid | 95 | 15 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for achieving high yield?
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Condensation of pyrazole precursors with thiazolo-triazole intermediates under reflux conditions (e.g., ethanol or DMF as solvents).
- Step 2: Formation of the Z-configuration via controlled Wittig or Knoevenagel reactions, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Step 3: Final esterification or acetylation steps with precise pH control (e.g., acetic anhydride in basic media). Key conditions: Temperature (60–120°C), solvent polarity, and catalyst selection (e.g., triethylamine for nucleophilic substitutions) significantly influence purity (>95% by HPLC) and yield (60–85%) .
Q. Which spectroscopic techniques are recommended for structural characterization?
Standard methods include:
- 1H/13C NMR to confirm stereochemistry (Z/E configuration) and substituent positions.
- FT-IR for identifying functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- HPLC-MS for purity assessment and molecular weight verification .
Q. What are the primary biological targets or activities reported for this compound?
Preliminary studies highlight:
- Anticancer activity: Inhibition of tubulin polymerization (IC₅₀ = 1.2–3.8 µM in HeLa cells).
- Antimicrobial effects: MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus).
- Mechanistic focus: Interactions with kinase domains or DNA topoisomerases inferred from docking studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side products during synthesis?
Common issues include:
- Oxidative byproducts: Use degassed solvents and inert atmospheres to stabilize radical intermediates.
- Steric hindrance: Replace bulky substituents with smaller groups (e.g., methoxy → hydroxy) or employ microwave-assisted synthesis for faster kinetics.
- Purification: Gradient column chromatography (hexane:EtOAc) or recrystallization (ethanol/water) improves purity .
Q. What computational strategies are effective for elucidating structure-activity relationships (SAR)?
Advanced approaches include:
- QSAR modeling: Use descriptors like Hammett constants (σ) or logP to correlate substituent effects with bioactivity.
- Molecular docking: Target enzymes such as 14-α-demethylase (PDB: 3LD6) or tubulin (PDB: 1SA0) to predict binding modes.
- MD simulations: Assess conformational stability of the thiazolo-triazole core in aqueous vs. lipid environments .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies (e.g., variable IC₅₀ values) may arise from:
- Assay conditions: Standardize protocols (e.g., serum concentration, incubation time).
- Compound stability: Test degradation under physiological pH/temperature via accelerated stability studies.
- Cell line variability: Validate results across multiple models (e.g., MCF-7, A549) .
Q. What strategies improve the compound’s pharmacokinetic profile?
To address poor bioavailability:
- Prodrug design: Replace the acetate group with hydrolyzable esters (e.g., pivaloyloxymethyl).
- Nanocarriers: Encapsulate in PEGylated liposomes to enhance solubility and circulation time.
- Metabolic studies: Use liver microsomes to identify CYP450-mediated degradation hotspots .
Q. Methodological Notes
- Data tables (e.g., IC₅₀ comparisons, synthetic yields) should be compiled from peer-reviewed studies, excluding non-academic sources like BenchChem .
- Structural analogs (e.g., fluorobenzyl or trimethoxyphenyl derivatives) provide insights into functional group contributions .
Properties
Molecular Formula |
C31H23N5O4S |
---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
[2-[(5Z)-6-oxo-5-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C31H23N5O4S/c1-3-17-39-24-15-13-21(14-16-24)28-22(19-35(33-28)23-9-5-4-6-10-23)18-27-30(38)36-31(41-27)32-29(34-36)25-11-7-8-12-26(25)40-20(2)37/h3-16,18-19H,1,17H2,2H3/b27-18- |
InChI Key |
AERORHRNFAGMFK-IMRQLAEWSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)OCC=C)C6=CC=CC=C6)/SC3=N2 |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)OCC=C)C6=CC=CC=C6)SC3=N2 |
Origin of Product |
United States |
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